Mono 3,3-Dimethyl-hept-2-yl Phthalate
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Overview
Description
Preparation Methods
The synthesis of Mono 3,3-Dimethyl-hept-2-yl Phthalate typically involves the esterification of phthalic anhydride with 3,3-dimethyl-heptanol. The reaction is usually carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process, and the product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Mono 3,3-Dimethyl-hept-2-yl Phthalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert it into phthalic anhydride.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions are phthalic acid derivatives, phthalic anhydride, and substituted phthalates.
Scientific Research Applications
Mono 3,3-Dimethyl-hept-2-yl Phthalate is widely used in scientific research, particularly in the following fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in proteomics research to study protein interactions and functions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of Mono 3,3-Dimethyl-hept-2-yl Phthalate involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Mono 3,3-Dimethyl-hept-2-yl Phthalate is unique compared to other phthalate derivatives due to its specific molecular structure, which imparts distinct chemical and physical properties. Similar compounds include:
Diethyl Phthalate: Used as a plasticizer and in personal care products.
Dibutyl Phthalate: Commonly used in adhesives and coatings.
Dimethyl Phthalate: Used in insect repellents and as a plasticizer.
These compounds share similar uses but differ in their molecular structures and specific applications.
Properties
Molecular Formula |
C17H24O4 |
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Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-(3,3-dimethylheptan-2-yloxycarbonyl)benzoic acid |
InChI |
InChI=1S/C17H24O4/c1-5-6-11-17(3,4)12(2)21-16(20)14-10-8-7-9-13(14)15(18)19/h7-10,12H,5-6,11H2,1-4H3,(H,18,19) |
InChI Key |
CMNWNCZNUIFOJE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(C)C(C)OC(=O)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
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